1-Bromo-2,4-difluoro-5-methylbenzene CAS number
1-Bromo-2,4-difluoro-5-methylbenzene CAS number
An In-depth Technical Guide to 1-Bromo-2,4-difluoro-5-methylbenzene
CAS Number: 159277-47-1
This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluoro-5-methylbenzene, a key intermediate in the fields of pharmaceutical and agrochemical research. The document details its chemical and physical properties, experimental protocols for its synthesis, its applications in drug development, and essential safety and handling information.
Compound Properties and Specifications
1-Bromo-2,4-difluoro-5-methylbenzene, also known as 5-Bromo-2,4-difluorotoluene, is a halogenated aromatic compound. Its strategic placement of fluorine and bromine atoms, combined with a methyl group, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms and the reactivity of the bromine atom allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules.
Table 1: Physical and Chemical Properties of 1-Bromo-2,4-difluoro-5-methylbenzene
| Property | Value | Source |
| CAS Number | 159277-47-1 | [1][2][3][4][5] |
| IUPAC Name | 1-Bromo-2,4-difluoro-5-methylbenzene | [1][3][4] |
| Synonyms | 5-Bromo-2,4-difluorotoluene, 1-Methyl-2,4-difluoro-5-bromobenzene, 2,4-Difluoro-5-bromo toluene | [1] |
| Molecular Formula | C₇H₅BrF₂ | [1][2][3] |
| Molecular Weight | 207.02 g/mol | [1] |
| Appearance | Colorless to light yellow transparent liquid | [6] |
| Purity | ≥98% | [6] |
| Refractive Index (@ 20°C) | 1.5060-1.5100 | [3] |
Experimental Protocols
A plausible synthetic route would involve the bromination of 2,4-difluorotoluene. The following is a generalized protocol based on common bromination reactions of aromatic compounds.
General Protocol for the Bromination of 2,4-Difluorotoluene:
Materials:
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2,4-Difluorotoluene
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N-Bromosuccinimide (NBS)
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Anhydrous solvent (e.g., acetonitrile, dichloromethane)
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Initiator (e.g., benzoyl peroxide or AIBN) or a Lewis acid catalyst (e.g., iron(III) bromide)
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Inert gas (e.g., nitrogen or argon)
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-difluorotoluene in a suitable anhydrous solvent.
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Add N-Bromosuccinimide (1.0-1.2 equivalents) and the initiator or catalyst to the solution.
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Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-Bromo-2,4-difluoro-5-methylbenzene.
Note: The regioselectivity of the bromination will be directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atoms. The 5-position is sterically accessible and activated, making it a likely site for bromination.
Applications in Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.
1-Bromo-2,4-difluoro-5-methylbenzene serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
While specific signaling pathways directly modulated by 1-Bromo-2,4-difluoro-5-methylbenzene are not documented, its derivatives are likely being investigated as inhibitors or modulators of various biological targets. For instance, fluorinated aromatic moieties are common in kinase inhibitors and other targeted therapies.
Workflow for the Utilization of 1-Bromo-2,4-difluoro-5-methylbenzene in Drug Discovery:
Caption: A generalized workflow illustrating the use of 1-Bromo-2,4-difluoro-5-methylbenzene in a drug discovery cascade.
Safety and Handling
Proper handling of 1-Bromo-2,4-difluoro-5-methylbenzene is crucial to ensure laboratory safety. The following information is a summary of key safety considerations.
Table 2: Hazard Information for 1-Bromo-2,4-difluoro-5-methylbenzene
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[7] |
| H315 | Causes skin irritation.[7] |
| H319 | Causes serious eye irritation.[7] |
| H335 | May cause respiratory irritation.[7] |
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves and protective clothing.
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate.
Handling and Storage:
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Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store at 2-8°C.[7]
First Aid Measures:
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]
Fire-Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Wear self-contained breathing apparatus for firefighting if necessary.[7]
Spill Management:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Sweep up and shovel. Keep in suitable, closed containers for disposal.
-
Do not let the product enter drains.[7]
This guide provides a foundational understanding of 1-Bromo-2,4-difluoro-5-methylbenzene for researchers and professionals in drug development. For more detailed information, it is recommended to consult the specific safety data sheets and relevant scientific literature as new research becomes available.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Bromo-2,4-difluorobenzene 98 348-57-2 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
